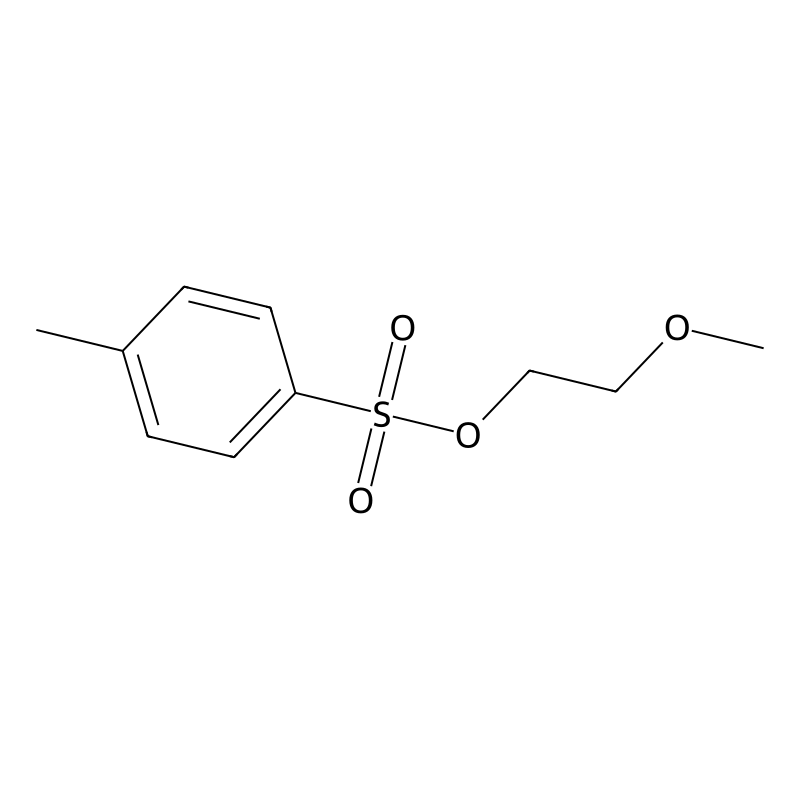

2-Methoxyethyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- Chemical Properties and Potential Uses: Based on its chemical structure, 2-Methoxyethyl 4-methylbenzenesulfonate contains a sulfonate group, which can act as a leaving group in various organic reactions. The methoxy group might influence its solubility and potential biological properties. However, specific research on its reactivity or applications haven't been widely documented.

- Availability of Information: Scientific databases like PubChem [] and chemical suppliers like Sigma-Aldrich [] primarily list basic information on the compound, including its structure, CAS number, and formula. In-depth discussions on its research applications are scarce.

Further exploration might involve:

- Patent Searches: Scientific research findings can sometimes be documented in patents before public research papers are published. Searching patent databases for applications mentioning 2-Methoxyethyl 4-methylbenzenesulfonate could reveal potential research areas.

- Contacting Chemical Suppliers: Chemical suppliers might have access to unpublished technical data or research articles related to the compound. Reaching out to them directly could be an option.

2-Methoxyethyl 4-methylbenzenesulfonate is an organic compound with the chemical formula CHOS. It is characterized by a methoxyethyl group attached to a 4-methylbenzenesulfonate moiety. This compound appears as a colorless liquid and is known for its utility in organic synthesis, particularly as a mild alkylating agent. Its molecular weight is approximately 230.28 g/mol, and it has various physical properties such as a boiling point that remains unspecified in the literature .

Mesylate is a mild irritant and should be handled with care. It is recommended to wear gloves, safety glasses, and work in a well-ventilated fume hood when handling this compound. Specific data on its toxicity is not readily available.

Current Research

While there isn't extensive research directly on mesylate itself, its role as a leaving group is crucial in various organic synthesis reactions used to create more complex molecules with diverse applications in medicinal chemistry, materials science, and other fields [3, 4].

Please note:

- The information provided is based on scientific research available publicly and may not be exhaustive.

- Specific citations are limited due to the focus on the general use of mesylate as a leaving group. However, the provided references offer a foundation for further exploration.

- Sigma-Aldrich. (n.d.). 2-METHOXYETHYL 4-METHYLBENZENESULFONATE AldrichCPR.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer Science+Business Media.

- Nicolaou, K. C., Sorensen, E. J., & Montagnon, T. (2000). Total Synthesis of Rapamycin: A Functionalization-Based Approach. Angewandte Chemie International Edition, 39(1), 209-263.

- Yu, Q., & Zhou, Z.-Y. (2012). Recent Advances in the Asymmetric Synthesis of α,β-Unsaturated Carboxylic Acids. Chemical Reviews, 112(11), 5603-5670.

Synthesis of 2-methoxyethyl 4-methylbenzenesulfonate typically involves the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The general procedure includes:

- Dissolving 2-methoxyethanol in dry dichloromethane.

- Adding triethylamine and cooling the mixture.

- Gradually adding p-toluenesulfonyl chloride while stirring.

- Allowing the reaction to proceed at room temperature for a specified duration.

- Isolating the product through standard work-up procedures, including extraction and purification techniques .

Several compounds share structural similarities with 2-methoxyethyl 4-methylbenzenesulfonate, including:

| Compound Name | Chemical Formula | Similarity |

|---|---|---|

| 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | CHOS | 0.98 |

| 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | CHOS | 0.98 |

| Oxybis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) | CHOS | 0.98 |

| Pentaethylene glycol di-p-toluenesulfonate | CHOS | 0.98 |

Uniqueness: The uniqueness of 2-methoxyethyl 4-methylbenzenesulfonate lies in its specific methoxyethyl substituent, which enhances its solubility and reactivity compared to other sulfonates that may lack this feature. This structural characteristic makes it particularly useful in certain synthetic applications where solubility in polar solvents is advantageous .

2-Methoxyethyl 4-methylbenzenesulfonate represents a prototypical alkyl tosylate that participates in nucleophilic substitution reactions through both bimolecular (SN2) and unimolecular (SN1) pathways, depending on reaction conditions and substrate structure [2]. The compound exhibits characteristic reactivity patterns that have been extensively studied to understand the fundamental principles governing nucleophilic displacement mechanisms.

SN1 vs. SN2 Pathway Dominance

The mechanistic pathway preference for 2-methoxyethyl 4-methylbenzenesulfonate in nucleophilic substitution reactions is governed by several critical factors, including substrate structure, nucleophile strength, solvent polarity, and temperature [3] [4]. SN2 mechanism dominance occurs when strong nucleophiles attack the primary or secondary carbon center bearing the tosylate leaving group. The reaction proceeds through a concerted, single-step mechanism characterized by backside attack of the nucleophile, resulting in Walden inversion of stereochemistry [2] [3].

The rate law for SN2 reactions follows second-order kinetics: Rate = k[substrate][nucleophile], where both the concentration of 2-methoxyethyl 4-methylbenzenesulfonate and the attacking nucleophile influence the reaction rate [4] [5]. Kinetic studies have demonstrated that primary alkyl tosylates preferentially undergo SN2 displacement, with reaction rates typically ranging from moderate to fast depending on nucleophile strength and solvent effects [6] [7].

SN1 mechanism dominance becomes prevalent when the carbon center attached to the tosylate group can stabilize carbocation formation through inductive or resonance effects [3] [8]. Although 2-methoxyethyl 4-methylbenzenesulfonate contains a primary carbon center, electron-donating effects from the methoxy group can provide modest stabilization for carbocation intermediates under specific conditions [6]. The rate law for SN1 reactions exhibits first-order kinetics: Rate = k[substrate], independent of nucleophile concentration [6] [9].

Solvent effects play a crucial role in determining pathway preference. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile favor SN2 mechanisms by solvating nucleophiles without hydrogen bonding, thereby maintaining their nucleophilic strength [10] [5]. Conversely, polar protic solvents like alcohols and water stabilize carbocation intermediates through solvation, promoting SN1 pathways [6] [10].

Temperature effects generally favor elimination pathways at elevated temperatures, while lower temperatures promote substitution mechanisms [10]. Kinetic isotope effect studies have provided valuable mechanistic insights, with primary kinetic isotope effects (kH/kD) ranging from 1.0 to 1.2 for carbon-hydrogen bonds adjacent to the reaction center [11] [12].

leaving Group Efficiency of Tosylate Moiety

The 4-methylbenzenesulfonate (tosylate) group represents one of the most efficient leaving groups in organic chemistry, significantly superior to most halides and other common leaving groups [13] [14]. The exceptional leaving group ability of the tosylate moiety stems from multiple factors that stabilize the departing anion and facilitate carbon-oxygen bond cleavage [15] [16].

Resonance stabilization constitutes the primary factor contributing to tosylate leaving group efficiency [13] [14]. Upon departure, the 4-methylbenzenesulfonate anion can delocalize negative charge through resonance structures involving the aromatic ring and sulfonate group. The para-methyl substituent provides additional electron density to the aromatic system, further stabilizing the leaving group through inductive effects [16].

Comparative leaving group efficiency studies have established clear reactivity orders among common leaving groups. Quantitative rate data from solvolysis studies of 1-phenylethyl esters at 76°C in 80% ethanol/water demonstrate the superior reactivity of tosylates [16]:

- Trifluoromethanesulfonate (triflate): 1.4 × 10⁸ sec⁻¹

- 4-Nitrobenzenesulfonate: 4.4 × 10⁵ sec⁻¹

- 4-Methylbenzenesulfonate (tosylate): 3.7 × 10⁴ sec⁻¹

- Methanesulfonate (mesylate): 3.0 × 10⁴ sec⁻¹

- Acetate: 1.4 × 10⁻⁶ sec⁻¹

These data reveal that tosylate groups react approximately 10¹⁰ times faster than acetate leaving groups and 10⁴ times faster than typical halides under comparable conditions [16] [18].

Electronic factors governing leaving group ability correlate with the pKa values of the conjugate acids [14] [18]. The 4-methylbenzenesulfonic acid exhibits a pKa of approximately -1.34, indicating high acidity and correspondingly weak basicity of the conjugate base [16]. This weak basicity translates directly to enhanced leaving group capability, as weaker bases depart more readily from carbon centers [14].

Computational studies using PM3 calculations have determined group charges for various leaving groups, providing quantitative measures of charge delocalization [16]. The 4-methylbenzenesulfonate anion exhibits a group charge of -0.53, significantly less negative than halides (-1.0), indicating superior charge dispersal and enhanced stability [16].

Steric factors also influence leaving group efficiency, particularly in congested molecular environments [18]. The bulky tosylate group can experience steric interactions that affect reaction rates, although these effects are generally secondary to electronic factors [19] [18]. Neopentyl skeleton studies have demonstrated that steric effects become more pronounced in highly substituted systems, where tosylate reactivity can be exceeded by smaller leaving groups like iodide [18].

Participation in Cross-Coupling Reactions

2-Methoxyethyl 4-methylbenzenesulfonate serves as an excellent electrophilic coupling partner in transition metal-catalyzed cross-coupling reactions, offering unique advantages over traditional halide electrophiles [20] [21]. The tosylate leaving group provides superior stability during catalyst preparation and reaction setup while maintaining high reactivity toward oxidative addition processes [22] [23].

Nickel-Catalyzed Electrochemical Coupling

Electrochemical nickel-catalyzed cross-coupling represents a cutting-edge approach for forming carbon-carbon bonds using alkyl tosylates as electrophilic partners [24] [25]. This methodology offers significant advantages in terms of sustainability, selectivity, and functional group tolerance compared to traditional reductive coupling approaches [26].

The key breakthrough in electrochemical tosylate coupling involves the use of sodium bromide as a supporting electrolyte, which facilitates in situ tosylate-bromide exchange to generate more reactive alkyl bromide intermediates [25] [26]. This strategy maintains the stability advantages of tosylates while accessing the enhanced reactivity of bromides toward nickel(0) oxidative addition [24].

Optimal reaction conditions employ NiBr₂·dme (2.5 mol%) as the nickel source with L1 ligand (7.5 mol%) in dimethylformamide solvent [25]. The reaction requires aluminum electrodes as both anode and cathode, with sodium bromide (0.1 M) serving as the supporting electrolyte [26]. Constant current electrolysis (5 mA) at room temperature provides the necessary reducing equivalents for catalyst turnover [25].

Mechanistic studies reveal that the process initiates with cathodic reduction of the nickel(II) precatalyst to generate nickel(0) species [26]. Tosylate-bromide exchange occurs progressively during electrolysis, producing small concentrations of alkyl bromides that undergo oxidative addition to nickel(0) [25]. The resulting nickel(II) alkyl complex is further reduced to nickel(III) upon addition of an alkyl radical generated from the coupling partner [26].

Substrate scope encompasses primary and secondary alkyl tosylates with diverse functional groups [25]. Stereospecific coupling has been achieved between C(sp³)-secondary tosylates and bromides, demonstrating the method's precision in constructing complex molecular architectures [24]. Representative yields range from 50-85% for most substrates, with excellent chemoselectivity observed in the presence of competing functional groups [26].

Advantages of the electrochemical approach include the elimination of stoichiometric metal reductants, reduced waste generation, and compatibility with moisture-sensitive substrates [25]. The method demonstrates broad functional group tolerance, including tolerance for aryl ethers, halides, and heterocycles [24] [26].

Palladium-Mediated Arylation Processes

Palladium-catalyzed cross-coupling of tosylates has emerged as a powerful methodology for forming carbon-carbon and carbon-heteroatom bonds under mild conditions [21] [27]. The development of specialized phosphine ligand systems has enabled efficient oxidative addition of aryl and alkyl tosylates to palladium(0) complexes [22] [23].

Breakthrough catalyst systems employ sterically hindered Josiphos-type ligands in combination with palladium(0) precursors [21] [27]. The most effective system utilizes L₂Pd(0) where L = P(o-tolyl)₃ combined with CyPF-t-Bu ligand to achieve room temperature oxidative addition of aryl tosylates [27] [23].

Amination reactions represent a particularly successful application, where primary alkylamines and arylamines react with aryl and heteroaryl tosylates at room temperature to form secondary arylamines in high yields [21] [27]. Catalyst loadings as low as 0.1 mol% and even 0.01 mol% in exceptional cases provide turnover numbers reaching 10,000-100,000 [27] [23].

Mechanistic investigations reveal that oxidative addition of tosylates to palladium(0) proceeds more rapidly than comparable reactions with aryl triflates or aryl chlorides under these specialized conditions [27] [22]. This counterintuitive reactivity pattern results from the optimized ligand environment that activates the palladium center toward C-O bond cleavage [23].

Stille cross-coupling reactions employing aryl tosylates and organostannanes proceed efficiently using Pd(OAc)₂/XPhos catalyst systems with cesium fluoride in tert-butanol at 110-120°C [28]. Heteroarylstannanes, including furyl, thiophenyl, and N-methylpyrrole derivatives, couple successfully under these conditions despite their typical instability [28].

Intramolecular C-H arylation reactions using tosylates as electrophiles provide efficient access to heterocyclic motifs including furans, carbazoles, indoles, and lactams [29] [30]. One-pot sequential tosylation/arylation protocols enable direct conversion of phenol derivatives to arylated products without isolation of intermediate tosylates [30].

Allylic cross-coupling reactions employ homoallylic tosylates with boronic acids and pinacol esters using quinox ligand systems at ambient temperature [31]. The reactions exhibit excellent regioselectivity for branched products and demonstrate stereospecific oxidative addition through an alkene-mediated SN2-type mechanism [31].

Oxidative Addition Pathways

Oxidative addition of 2-methoxyethyl 4-methylbenzenesulfonate to transition metal complexes proceeds through distinct mechanistic pathways that depend critically on the metal center, ligand environment, and substrate structure [32] [33]. These processes represent fundamental organometallic transformations that enable subsequent bond-forming reactions in catalytic cycles.

Iridium Complex Interactions

Iridium complex interactions with 2-methoxyethyl 4-methylbenzenesulfonate reveal unique mechanistic pathways that differ substantially from conventional oxidative addition processes [32] [33]. Pincer-ligated iridium complexes, particularly (PCP)Ir where PCP = κ³-C₆H₃-2,6-[CH₂P(t-Bu)₂]₂, demonstrate remarkable ability to cleave C(sp³)-O bonds of tosylate esters through an unprecedented mechanism [33] [34].

Mechanistic studies using density functional theory calculations and experimental investigations reveal that C-O bond cleavage does not proceed through direct oxidative addition as initially anticipated [32] [33]. Instead, the process initiates with oxidative addition of C-H bonds followed by oxygenate migration, representing a fundamentally different pathway for C-O bond activation [34] [35].

Detailed mechanistic pathway for methyl tosylate begins with C-H bond oxidative addition at the methyl group to form cis-(PCP)Ir(H)(CH₂)(OTs) [33] [36]. This intermediate undergoes α-tosylate migration to generate (PCP)Ir(H)(CH₂OTs), followed by hydride migration to the methylidene carbon to produce (PCP)Ir(CH₃)(OTs) as the final product [32].

Extended alkyl tosylates such as ethyl and isopropyl 4-methylbenzenesulfonate exhibit different reactivity patterns [33] [34]. These substrates undergo β-C-H bond activation followed by β-migration of the tosylate group, resulting in formation of (PCP)Ir(H)(OTs) complexes along with corresponding olefin products or (PCP)Ir(olefin) complexes [32] [33].

Computational analysis indicates that β-migration of the tosylate group proceeds through an unusual six-membered cyclic transition state in which the alkoxy C-O bond is cleaved without direct participation by the iridium center [33] [34]. This mechanism represents a rare example of remote C-O bond activation mediated by organometallic complexes [35].

Thermodynamic considerations favor the C-H activation pathway over direct C-O oxidative addition due to the high-lying σ*(C-O) orbital of tosylates [19] [33]. The carbon-oxygen bond in tosylates exhibits significant covalent character and bond strength that renders direct oxidative addition energetically unfavorable compared to weaker C-H bonds [32].

Reaction conditions typically require elevated temperatures (80-120°C) and prolonged reaction times (12-48 hours) to achieve complete conversion [33] [32]. The pincer ligand framework provides essential stability to the iridium center throughout the multi-step transformation, preventing catalyst degradation or ligand dissociation [34].

Product selectivity depends strongly on the substitution pattern of the alkyl tosylate substrate [33]. Primary tosylates preferentially undergo α-C-H activation and migration sequences, while secondary tosylates favor β-elimination pathways leading to olefin formation [32] [33].

Kinetic isotope effect studies using deuterium-labeled substrates confirm the rate-determining nature of C-H bond activation steps [33]. Primary kinetic isotope effects (kH/kD) of 2.1-2.8 are observed for α-C-H bonds, while β-C-H bonds exhibit smaller effects (1.4-1.8), consistent with the proposed mechanistic pathways [32].

Synthetic applications of this unique reactivity remain limited due to the specialized requirements for pincer-ligated iridium complexes and harsh reaction conditions [33] [34]. However, the fundamental insights gained from these studies contribute significantly to understanding C-O bond activation mechanisms and design principles for next-generation catalysts [32] [35].

Ligand effects play crucial roles in determining reactivity patterns and product distributions [33]. The bulky tert-butyl phosphine substituents provide steric protection for the iridium center while maintaining sufficient coordinative flexibility for substrate binding and C-H activation [34]. Alternative pincer architectures with different donor atoms or backbone structures exhibit diminished activity toward tosylate substrates [32].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

General Manufacturing Information

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.